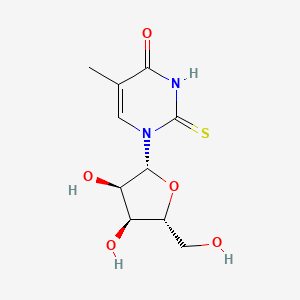

5-Methyl-2-thiouridine

Descripción

X-ray Crystallographic Analysis of Nucleoside Configuration

The crystallographic structure of 5-methyl-2-thiouridine reveals a stereochemically defined ribonucleoside configuration characterized by the International Union of Pure and Applied Chemistry nomenclature as 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The compound crystallizes with a melting point range of 216-219°C, indicating substantial intermolecular interactions within the crystal lattice.

Structural analysis demonstrates that the ribose sugar moiety maintains the canonical C3'-endo pucker characteristic of A-form ribonucleic acid structures. The thiocarbonyl group at the C2 position introduces significant electronic perturbations to the pyrimidine ring system, while the methyl substituent at C5 provides additional steric and electronic contributions to the overall molecular architecture.

The crystallographic data reveals that this compound adopts a preferred anti-glycosidic conformation, with the pyrimidine base positioned away from the ribose ring system. This configuration facilitates optimal stacking interactions and hydrogen bonding patterns observed in transfer ribonucleic acid structures.

Tautomeric Forms and Electronic Structure Variations

The electronic structure of this compound exhibits remarkable complexity due to the presence of multiple ionizable sites and tautomeric equilibria. Detailed acid-base equilibrium studies reveal that the compound possesses a measured pKa value of 7.18 for the N3-H proton, representing a significant decrease compared to the corresponding oxygen analog.

The thiocarbonyl modification at C2 substantially alters the electronic distribution within the pyrimidine ring system. Computational analysis indicates that the sulfur atom increases the acidity of the N3-H proton by approximately one pKa unit relative to the parent uridine structure. This enhanced acidity facilitates the formation of anionic tautomeric forms under physiological conditions.

| Tautomeric Form | Structural Feature | Relative Stability | Electronic Character |

|---|---|---|---|

| Keto-thiol | C4=O, C2=S, N3-H | Primary | Neutral |

| Enol-thiol | C4-OH, C2=S, N3-H | Secondary | Zwitterionic |

| Keto-thiolate | C4=O, C2=S, N3⁻ | pH-dependent | Anionic |

The presence of the methyl group at C5 introduces additional electronic perturbations through hyperconjugative effects and steric interactions. These modifications contribute to the stabilization of specific tautomeric forms and influence the compound's hydrogen bonding capabilities.

Structure

2D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNBPMAXGYBMHM-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314450 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32738-09-3 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-thiouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiouridine can be synthesized from 2’,3’,5’-tri-O-benzoyl-5-methyl-2-thiouridine through alkaline debenzoylation, followed by purification via paper chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of protected nucleoside intermediates and subsequent deprotection steps under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfur atom, forming a desulfurized product.

Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophilic reagents under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Desulfurized nucleosides.

Substitution: Various substituted nucleosides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Role in tRNA Function and Protein Synthesis

5-Methyl-2-thiouridine is primarily located at the wobble position of tRNA molecules. Its presence enhances the recognition of codons during translation, facilitating correct amino acid incorporation into proteins. The sulfur atom in m5s2U promotes hydrogen bonding with adenosine, thereby stabilizing codon-anticodon interactions and increasing the binding affinity of aminoacyl-tRNAs to the ribosome's A site . This modification is essential for maintaining translation efficiency under varying cellular conditions.

Impact on Cellular Stress Responses

Research indicates that m5s2U modifications are crucial for cellular responses to oxidative stress. In studies involving yeast and mammalian cells, it was observed that oxidative stress leads to a reduction in m5s2U levels, affecting tRNA stability and function. Specifically, treatments with hydrogen peroxide resulted in significant decreases in m5s2U content and an increase in desulfuration products like 5-methoxycarbonylmethyl-2-thiouridine (mcm5H2U) and 5-methyluridine (m5U) . This suggests that m5s2U plays a role in protecting cells from oxidative damage by ensuring proper protein synthesis during stress.

Methodologies for Detection and Analysis

The detection of m5s2U in tRNA has been facilitated by innovative techniques such as the γ-toxin assay. This method utilizes the endonucleolytic activity of γ-toxin from Kluyveromyces lactis, which cleaves tRNAs containing m5s2U. By coupling this assay with standard molecular biology techniques like Northern blotting or quantitative PCR, researchers can monitor m5s2U levels across various eukaryotic organisms . This approach has proven effective for studying tRNA modifications and their implications in cellular processes.

Structural Studies and Enzyme Interactions

Structural biology studies have revealed insights into the enzymatic pathways responsible for m5s2U formation. The enzyme MnmM has been identified as a key player in the methylation of uridine to produce m5s2U, particularly in Gram-positive bacteria and plants . Understanding these enzymatic mechanisms provides valuable information regarding the evolution of tRNA modifications and their functional significance.

Implications for Genetic Engineering and Biotechnology

Due to its pivotal role in translation fidelity, m5s2U has potential applications in genetic engineering and synthetic biology. Modifying tRNAs to include m5s2U could enhance protein expression systems by improving translation accuracy and efficiency. This could be particularly beneficial in producing therapeutic proteins or studying gene function through overexpression systems.

Data Table: Summary of Key Findings on this compound

Case Studies

- Oxidative Stress Response : In a study involving yeast cells treated with hydrogen peroxide, researchers observed a significant decrease in m5s2U levels, leading to impaired translation efficiency. This highlights the importance of m5s2U in maintaining cellular function under stress conditions .

- Enzymatic Mechanisms : Structural analysis of MnmM revealed its role in modifying uridine to m5s2U, providing insights into how such modifications are regulated within cells .

- Detection Techniques : The γ-toxin assay has been validated across various cell types, demonstrating its utility in studying tRNA modifications and their biological significance .

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-thiouridine involves its incorporation into tRNA, where it enhances the stability of the tRNA structure. This stability is crucial for maintaining accurate codon-anticodon interactions during translation, particularly in high-temperature environments. The methyl and sulfur modifications strengthen the tRNA’s structural integrity, ensuring proper function under stressful conditions .

Comparación Con Compuestos Similares

2-Thiouridine: Similar in structure but lacks the methyl group at the 5th position.

4-Thiouridine: Contains a sulfur atom at the 4th position instead of the 2nd position.

5-Methylaminomethyl-2-thiouridine: Contains an additional methylaminomethyl group at the 5th position

Uniqueness: 5-Methyl-2-thiouridine is unique due to its specific modifications, which confer enhanced stability to tRNA structures under extreme conditions. This makes it particularly valuable for studying the biochemical mechanisms that confer stability to nucleic acids in thermophilic organisms .

Actividad Biológica

5-Methyl-2-thiouridine (m^5s^2U) is a modified nucleoside found in various tRNA species, playing a crucial role in the proper functioning of protein synthesis. This article provides an overview of its biological activity, including its effects on translation efficiency, cellular growth, and metabolic regulation.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the 5-position and a thiol group at the 2-position of the uridine base. This modification occurs predominantly at the wobble position of tRNA anticodons, which is integral for accurate codon recognition during translation.

Biological Functions

- Role in Translation:

- Cellular Growth and Metabolism:

-

Oxidative Stress Response:

- Research has shown that m^5s^2U-containing tRNAs are susceptible to oxidative damage, which can lead to desulfurization and subsequent loss of function. Under oxidative stress conditions, such as exposure to hydrogen peroxide, significant degradation of m^5s^2U-modified tRNAs occurs, impacting protein synthesis and cellular viability .

Table 1: Summary of Biological Activities Associated with this compound

Case Studies

- Study on Candida tropicalis:

- Impact of Oxidative Stress:

- Mitochondrial Dysfunction:

Q & A

Q. Table 1: Comparison of m⁵s²U Detection Techniques

| Technique | Sensitivity | Throughput | Key Advantage | Limitations |

|---|---|---|---|---|

| LC-MS/MS | ~1 fmol | Moderate | Quantifies multiple modifications in one run | Requires RNA hydrolysis |

| Raman Spectroscopy | ~10 µM | Low | Non-destructive; no sample prep | Low sensitivity for trace modifications |

| Northern Blot | ~10 pmol | High | tRNA-specific probes | Cannot distinguish between isoforms |

Q. Table 2: Conflicting Reports on m⁵s²U Roles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.